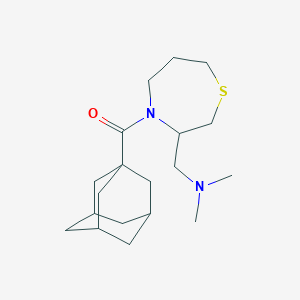

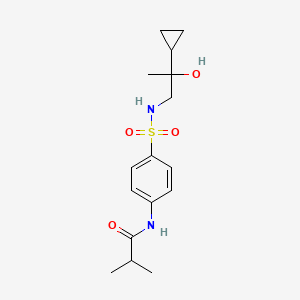

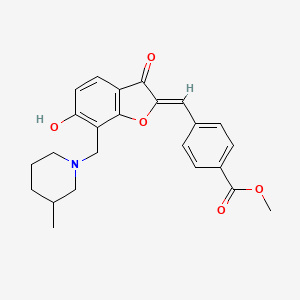

![molecular formula C15H18ClN3O2S B2361153 [1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 1436012-29-1](/img/structure/B2361153.png)

[1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates which are then reduced .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A novel approach to synthesizing pyridine derivatives involves a one-pot, multi-component process that leverages electron-poor aryl halides, among other components. This method highlights the versatility of pyridine as a building block in the synthesis of complex molecules (Yehia, Polborn, & Müller, 2002). Similarly, the preparation and identification of novel cathinones demonstrate the role of pyrrolidine derivatives in facilitating spectroscopic analysis for substance identification, showcasing their utility in forensic science (Nycz, Paździorek, Małecki, & Szala, 2016).

Chemical Properties and Applications

Research into N,O-hybrid diamide ligands with N-heterocyclic skeletons, such as pyridine-2,6-diylbis(pyrrolidin-1-ylmethanone), reveals their potential in the selective separation of actinides over lanthanides. This application is critical in nuclear waste management and the recycling of nuclear fuel (Meng, Xu, Yang, Sun, Xu, Borisova, Zhang, Lei, & Xiao, 2021).

Electrochemical and Electrochromic Properties

Studies on the electrochromic properties of polymeric films incorporating pyrrolidine derivatives highlight their potential in developing advanced materials for electronic and optoelectronic devices. These materials exhibit fast switching times and significant electroactivity, suggesting applications in smart windows, displays, and other electrochromic devices (Hwang, Son, & Shim, 2010).

Agrochemical and Insecticidal Applications

Pyridine derivatives, including those synthesized from pyrrolidine bases, have demonstrated significant insecticidal activity against pests such as the cowpea aphid. This research points to their potential development as new agrochemicals for pest management (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Medicinal Chemistry and Drug Development

The synthesis of piperazine-2,6-dione derivatives from reactions involving pyrrolidine showcases the production of compounds with promising anticancer activity. Such studies indicate the relevance of pyrrolidine derivatives in the development of new therapeutic agents (Kumar, Kumar, Roy, & Sondhi, 2013).

Mecanismo De Acción

The mechanism of action of such compounds often depends on the specific biological activity they are designed to have. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. As it’s used for research purposes, it’s likely that standard laboratory safety procedures should be followed when handling it.

Direcciones Futuras

Propiedades

IUPAC Name |

[1-(6-chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2S/c16-13-5-1-3-11(17-13)14(20)19-6-2-4-12(19)15(21)18-7-9-22-10-8-18/h1,3,5,12H,2,4,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJPLLWDPRZFQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=NC(=CC=C2)Cl)C(=O)N3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)

![Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2361080.png)

![3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361086.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2361089.png)

![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2361090.png)